(S)-Piperidine-3-carboxamide hydrochloride

Description

BenchChem offers high-quality (S)-Piperidine-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Piperidine-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

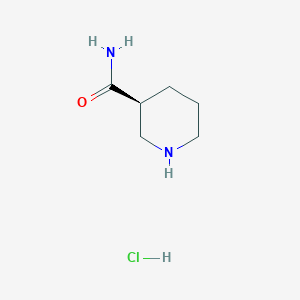

(3S)-piperidine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-6(9)5-2-1-3-8-4-5;/h5,8H,1-4H2,(H2,7,9);1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTXRLSQNMCHPG-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026661-43-7 |

Source

|

| Record name | (3S)-piperidine-3-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Piperidine-3-carboxamide Hydrochloride: Core Properties and Application

Introduction: The Significance of a Chiral Building Block

(S)-Piperidine-3-carboxamide hydrochloride has emerged as a critical chiral building block in modern medicinal chemistry. Its rigid, saturated heterocyclic scaffold, combined with a defined stereocenter and a versatile carboxamide handle, makes it a highly sought-after intermediate for synthesizing complex, biologically active molecules.[1] This guide provides an in-depth analysis of its fundamental properties, analytical characterization, and practical applications for researchers, scientists, and drug development professionals. Its primary utility is seen in the construction of novel therapeutics, including the rapidly advancing field of targeted protein degraders, where precise three-dimensional structure is paramount for efficacy.[2]

Part 1: Core Physicochemical and Basic Properties

Understanding the fundamental properties of (S)-Piperidine-3-carboxamide hydrochloride is the first step in its effective application. As a hydrochloride salt, its behavior in solution is governed by the basicity of the piperidine nitrogen.

Structural and Physical Data Summary

A summary of the key identification and physical properties is presented below. It is important to note that while some data, like molecular weight, are exact, other experimental values like melting point are not consistently reported in peer-reviewed literature for this specific salt.

| Property | Value | Source |

| CAS Number | 1026661-43-7 | [2] |

| Molecular Formula | C₆H₁₃ClN₂O | [3] |

| Molecular Weight | 164.63 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | Data not readily available. For comparison, the simpler Piperidine HCl melts at 245-248 °C.[5] The value for the title compound is expected to be different due to crystal lattice structure and molecular complexity. | N/A |

| Purity (Typical) | ≥97% | N/A |

Solubility Profile

Quantitative solubility data is not widely published. However, based on its structure as a hydrochloride salt, it is expected to be soluble in aqueous solutions and polar protic solvents.

-

Water: Expected to have good solubility.

-

Methanol/Ethanol: Expected to be soluble.

-

DMSO/DMF: Expected to be soluble.

-

Aprotic Solvents (DCM, THF, Acetonitrile): Solubility is likely limited but may be sufficient for some reaction conditions, especially with the addition of a tertiary amine base to liberate the free piperidine.

For precise applications, it is imperative that researchers determine solubility empirically for their specific solvent system and concentration requirements.

Acidity (pKa) - A Critical Parameter

The pKa of the protonated piperidine nitrogen is a crucial parameter influencing the compound's charge state at a given pH, which affects its reactivity, solubility, and behavior in biological assays. While an experimental value for (S)-Piperidine-3-carboxamide is not available, we can estimate it. The pKa of the conjugate acid of piperidine is approximately 11.2. The presence of the electron-withdrawing carboxamide group at the 3-position will decrease the basicity of the nitrogen, thereby lowering the pKa of its conjugate acid. Therefore, the pKa is estimated to be in the range of 9.5 - 10.5 . This means the compound will be predominantly in its protonated, positively charged form at physiological pH (7.4).

Part 2: Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and stability of (S)-Piperidine-3-carboxamide hydrochloride before its use in synthesis or screening.

Caption: A typical workflow for quality control analysis.

Experimental Protocol 1: Purity Determination by Reverse-Phase HPLC

This method provides a baseline for assessing the purity of the material. Given the lack of a strong chromophore, detection at low UV wavelengths (200-210 nm) or by alternative methods like Charged Aerosol Detection (CAD) is necessary. The following protocol is a robust starting point based on methods for similar piperidine derivatives.[6]

-

Instrumentation: HPLC system with a UV or CAD detector.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: The acid modifier improves peak shape for the basic amine.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-12 min: 5% to 95% B

-

12-14 min: Hold at 95% B

-

14-15 min: 95% to 5% B

-

15-20 min: Hold at 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

-

Detection: UV at 205 nm or CAD.

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a concentration of ~1 mg/mL.

Experimental Protocol 2: Identity Confirmation by NMR Spectroscopy

NMR provides unambiguous structural confirmation. The hydrochloride salt is often analyzed in D₂O or DMSO-d₆. The following are predicted chemical shifts based on analysis of the free base and related structures.[7]

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

¹H NMR Spectroscopy (400 MHz, D₂O):

-

δ 3.0-3.6 ppm (m): Protons on carbons adjacent to the nitrogen (C2-H, C6-H). These will be diastereotopic and appear as complex multiplets.

-

δ 2.8-3.0 ppm (m): Proton at the chiral center (C3-H).

-

δ 1.6-2.2 ppm (m): Protons on C4 and C5.

-

Note: The amide protons (-CONH₂) may exchange with D₂O and be broadened or absent. The piperidinium proton (-N⁺H₂-) will also exchange. In DMSO-d₆, these protons would be visible as broad singlets.

-

-

¹³C NMR Spectroscopy (101 MHz, D₂O):

-

δ ~175-178 ppm: Carboxamide carbonyl carbon (C=O).

-

δ ~45-50 ppm: Carbons adjacent to nitrogen (C2, C6).

-

δ ~40-45 ppm: Chiral carbon (C3).

-

δ ~20-30 ppm: Carbons C4 and C5.

-

Mass Spectrometry

Electrospray ionization (ESI) in positive mode is ideal for this compound.

-

Expected Ion: [M+H]⁺ (where M is the free base).

-

Molecular Formula (Free Base): C₆H₁₂N₂O

-

Exact Mass (Free Base): 128.0950

-

Expected m/z: 129.1022

Part 3: Handling, Storage, and Stability

Proper handling and storage are crucial for maintaining the integrity of the compound.

-

Safety Precautions: The compound is classified as an irritant.[8] It may cause skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.[9]

-

Storage Conditions: For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (0-8 °C).[4] For short-term use, storage at room temperature is acceptable.

-

Stability: As a solid, the hydrochloride salt is generally stable. In solution, the stability should be verified for the specific solvent and storage conditions. Basic conditions (pH > pKa) will generate the free base, which may be less stable or more prone to degradation over time. Acidic or neutral aqueous solutions are expected to be reasonably stable for short-term use.

Part 4: Application in Synthetic Chemistry

The primary utility of (S)-Piperidine-3-carboxamide hydrochloride is as a secondary amine for further functionalization, typically through N-alkylation, N-arylation, or acylation reactions. A common subsequent step is coupling with an aryl halide or an aldehyde.

Caption: General scheme for a Buchwald-Hartwig amination.

Experimental Protocol 3: Representative N-Arylation (Buchwald-Hartwig Coupling)

This protocol describes a general procedure for coupling the piperidine nitrogen with an aryl bromide, a key reaction in building more complex drug candidates.[10]

-

Reaction Setup: To an oven-dried reaction vial, add (S)-Piperidine-3-carboxamide hydrochloride (1.0 equiv), the desired aryl bromide (1.1 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equiv), a suitable phosphine ligand (e.g., Xantphos, 0.1 equiv), and a base (e.g., Cs₂CO₃, 2.5 equiv).

-

Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., Argon). Add a degassed, anhydrous solvent (e.g., Dioxane or Toluene). Rationale: The inert atmosphere is critical as palladium catalysts are sensitive to oxygen.

-

Reaction: Seal the vial and heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl piperidine product.

Conclusion

(S)-Piperidine-3-carboxamide hydrochloride is a valuable and versatile building block for pharmaceutical research. Its basic properties are largely dictated by the pKa of its piperidine nitrogen, making it a stable, easy-to-handle salt that can be readily incorporated into synthetic routes. A thorough understanding of its analytical profile, handling requirements, and reactivity is essential for its successful application in the discovery and development of next-generation therapeutics.

References

- BenchChem. (2025). Application Notes and Protocols for the Characterization of 1-(4-Aminophenyl)piperidine-4-carboxamide.

- Sigma-Aldrich. Piperidine-4-carboxylic acid. Accessed January 2024.

- ChemicalBook. (S)-3-METHYL PIPERIDINE CARBOXYLATE HYDROCHLORIDE(164323-84-6) 1H NMR. Accessed January 2024.

- Fisher Scientific. (2010).

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Accessed January 2024.

- ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum. Accessed January 2024.

- ChemicalBook.

- Royal Society of Chemistry. (n.d.).

- Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.

- Friedman, M., et al. (2008). Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. Journal of Agricultural and Food Chemistry.

- ChemicalBook. 6091-44-7(Piperidine hydrochloride) Product Description. Accessed January 2024.

- Smolecule. (2023). Buy (S)-piperidine-3-carboxamide | 88495-55-0.

- PubChem. (3S)-piperidine-3-carboxylic acid hydrochloride.

- BLD Pharm. 1026661-43-7|(S)-Piperidine-3-carboxamide hydrochloride. Accessed January 2024.

- BLD Pharm. 88495-55-0|(S)-Piperidine-3-carboxamide. Accessed January 2024.

- ChemicalBook. 78058-42-1((S)-Piperidine-2-carboxamide hydrochloride) Product Description. Accessed January 2024.

- SpectraBase. 3-piperidinecarboxamide, N-(4-hydroxyphenyl)-1-[[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl]- [1H NMR]. Accessed January 2024.

- Park, H., et al. (2019). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Molecules, 24(21), 3973.

Sources

- 1. Buy (S)-piperidine-3-carboxamide | 88495-55-0 [smolecule.com]

- 2. 1026661-43-7|(S)-Piperidine-3-carboxamide hydrochloride|BLD Pharm [bldpharm.com]

- 3. 78058-42-1 CAS MSDS ((S)-Piperidine-2-carboxamide hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 1026661-43-7 | CAS DataBase [m.chemicalbook.com]

- 5. 6091-44-7 CAS MSDS (Piperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. (3S)-piperidine-3-carboxylic acid hydrochloride | C6H12ClNO2 | CID 24820453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Piperidine-3-carboxamide Hydrochloride: A Technical Guide to Its Discovery, Stereoselective Synthesis, and Application

Abstract

(S)-Piperidine-3-carboxamide hydrochloride is a pivotal chiral building block in modern medicinal chemistry. Its rigid, three-dimensional piperidine scaffold, combined with the stereochemically defined carboxamide group, makes it an invaluable synthon for the development of novel therapeutic agents across a spectrum of diseases. The precise spatial arrangement of its functional groups is often critical for specific interactions with biological targets, rendering its stereoselective synthesis a topic of significant academic and industrial importance.[1][2] This technical guide provides an in-depth exploration of the discovery of this compound, a detailed examination of the primary synthetic strategies for its enantiomerically pure preparation—namely chiral resolution and asymmetric synthesis—and a discussion of its application in contemporary drug discovery.

Discovery and Significance in Medicinal Chemistry

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in pharmaceuticals and natural products.[3] Its chair-like conformation allows for the precise positioning of substituents in axial and equatorial orientations, which is fundamental for optimizing drug-receptor interactions. The discovery and subsequent development of piperidine derivatives have been central to pharmacology for decades.[3][4]

The specific focus on (S)-piperidine-3-carboxamide arose from the increasing recognition that stereochemistry profoundly impacts biological activity. For many drug candidates, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. Research into N-arylpiperidine-3-carboxamide derivatives, for example, has shown a high degree of enantioselectivity. In one study on antimelanoma agents, the (S)-configuration of a hit compound was 15 times more potent than its (R)-enantiomer.[5] This highlights the critical importance of accessing the (S)-enantiomer in high purity.

As a versatile intermediate, (S)-piperidine-3-carboxamide serves as a foundational component for drugs targeting a wide array of conditions, including cancer, infectious diseases, and neurological disorders.[1][6] Its utility lies in its ability to be readily functionalized at the ring nitrogen and the carboxamide group, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[2]

Core Synthetic Strategies

The primary challenge in producing (S)-piperidine-3-carboxamide hydrochloride lies in controlling the stereochemistry at the C3 position. The two most prevalent strategies to achieve this are the separation of a racemic mixture (chiral resolution) and the direct, enantioselective construction of the chiral center (asymmetric synthesis).

Method A: Chiral Resolution of Racemic Precursors

Chiral resolution is a classical and robust technique for separating enantiomers. This method typically involves the synthesis of a racemic mixture of a suitable precursor, which is then reacted with a chiral resolving agent to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.

A common precursor for this process is racemic ethyl nipecotate (ethyl piperidine-3-carboxylate). The resolution is often achieved using a chiral acid, such as dibenzoyl-L-tartaric acid.

Protocol 1: Chiral Resolution of Racemic 3-Piperidinecarboxamide

-

Step 1: Diastereomeric Salt Formation: A racemic mixture of 3-piperidinecarboxamide is dissolved in a suitable solvent, such as ethanol or methanol. An equimolar amount of a chiral resolving agent (e.g., dibenzoyl-L-tartaric acid) is added to the solution.

-

Step 2: Fractional Crystallization: The solution is heated to ensure complete dissolution and then allowed to cool slowly. The less soluble diastereomeric salt will preferentially crystallize out of the solution. The process may be repeated to enhance diastereomeric purity.

-

Step 3: Isolation of the Desired Enantiomer: The crystallized salt is isolated by filtration. The solid is then treated with a base (e.g., sodium carbonate or sodium hydroxide) to neutralize the resolving agent and liberate the free base of the (S)-enantiomer.[7]

-

Step 4: Conversion to Carboxamide (if starting from ester): If a precursor like ethyl nipecotate is used, the resolved ester is converted to the carboxamide via standard amidation procedures (e.g., reaction with ammonia).

-

Step 5: Hydrochloride Salt Formation: The purified (S)-piperidine-3-carboxamide free base is dissolved in a solvent like dioxane or isopropanol and treated with a solution of hydrogen chloride to precipitate the final hydrochloride salt.[8]

A patented alternative approach involves the simultaneous hydrolysis and chiral resolution of 3-piperidinecarboxamide hydrochloride in concentrated hydrochloric acid. This clever process avoids the need for a separate chiral resolving agent by leveraging the differential crystallization of the enantiomeric salts under acidic conditions.[9]

Table 1: Summary of Chiral Resolution Approach

| Parameter | Description |

| Starting Material | Racemic 3-piperidinecarboxamide or ethyl nipecotate |

| Key Reagent | Chiral Resolving Agent (e.g., Di-benzoyl-L-tartaric acid) |

| Core Principle | Formation and separation of diastereomeric salts via fractional crystallization |

| Advantages | Robust, well-established, and reliable method |

| Disadvantages | Theoretical maximum yield of 50% for the desired enantiomer, requires recycling of the unwanted enantiomer |

Diagram 1: General Workflow for Chiral Resolution

Caption: General workflow for obtaining the target compound via chiral resolution.

Method B: Asymmetric Synthesis

Asymmetric synthesis offers a more elegant and often more efficient route to enantiomerically pure compounds by creating the desired stereocenter selectively. This avoids the inherent 50% yield limitation of classical resolution. A variety of catalytic methods have been developed for the asymmetric synthesis of 3-substituted piperidines.

One powerful modern approach is the Rhodium-catalyzed asymmetric reductive Heck reaction.[10] This method allows for the construction of the C3-aryl bond with high enantioselectivity, starting from pyridine and an arylboronic acid.

Protocol 2: Representative Asymmetric Synthesis via Reductive Heck Reaction

-

Step 1: Partial Reduction of Pyridine: Pyridine is first partially reduced to a dihydropyridine derivative, such as phenyl pyridine-1(2H)-carboxylate, to prepare it for the key asymmetric step.

-

Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction: The dihydropyridine derivative is reacted with an appropriate arylboronic acid in the presence of a rhodium catalyst (e.g., [Rh(cod)OH]₂) and a chiral phosphine ligand (e.g., (S)-SEGPHOS). This step forms the C-C bond at the 3-position and establishes the stereocenter with high enantioselectivity, yielding a 3-substituted tetrahydropyridine.[10]

-

Step 3: Reduction to Piperidine: The resulting tetrahydropyridine is fully reduced to the corresponding 3-substituted piperidine. This is typically achieved through catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C).

-

Step 4: Conversion to Carboxamide: The functional group at the 3-position is then converted to a carboxamide. This multi-step process may involve, for example, conversion to a carboxylic acid followed by amidation.

-

Step 5: Hydrochloride Salt Formation: The final (S)-piperidine-3-carboxamide is converted to its hydrochloride salt as described in Protocol 1.

Other asymmetric strategies include starting from the "chiral pool," using readily available enantiopure starting materials like L-glutamic acid to construct the piperidine ring.

Table 2: Summary of Asymmetric Synthesis Approach

| Parameter | Description |

| Starting Material | Achiral precursors (e.g., Pyridine, Arylboronic acids) |

| Key Reagent | Chiral Catalyst (e.g., Rhodium complex with a chiral ligand) |

| Core Principle | Enantioselective formation of the C3 stereocenter |

| Advantages | High theoretical yield, high atom economy, direct access to the desired enantiomer |

| Disadvantages | Requires development of specific catalytic systems, may involve more complex reaction steps |

Diagram 2: Asymmetric Synthesis Pathway

Caption: A representative workflow for the asymmetric synthesis of the target compound.

Applications in Drug Discovery Programs

The (S)-piperidine-3-carboxamide scaffold is a validated pharmacophore found in numerous biologically active molecules. Its value is demonstrated in its application as a core component for building focused libraries of compounds for structure-activity relationship (SAR) studies.

-

Anticancer Agents: In the search for novel melanoma treatments, a high-throughput screen identified an N-arylpiperidine-3-carboxamide hit compound that induces senescence in cancer cells. Subsequent optimization, which maintained the (S)-piperidine-3-carboxamide core, led to a highly potent derivative with an IC₅₀ of 0.03 μM.[5] The S-configuration was proven to be essential for this high level of activity.[2][5]

-

Antimalarial Agents: Phenotypic screening against Plasmodium falciparum identified a piperidine carboxamide series with potent antimalarial activity. The target was identified as the parasite's proteasome β5 subunit. A lead compound from this series demonstrated oral efficacy in a mouse model of malaria and, importantly, a low propensity for developing resistance. The specific binding mode in a non-conserved pocket of the parasite's proteasome highlights the potential for developing species-selective drugs based on this scaffold.

-

Platelet Aggregation Inhibitors: The piperidine-3-carboxamide structure has been systematically explored to develop inhibitors of human platelet aggregation. SAR studies revealed that the 3-carboxamide substituent is necessary for activity and that optimal potency is achieved when two piperidine rings are connected by a specific linker.[11]

Conclusion

(S)-Piperidine-3-carboxamide hydrochloride has firmly established itself as a cornerstone chiral building block in pharmaceutical research. Its discovery was driven by the fundamental understanding that stereochemistry is a critical determinant of biological function. The development of both classical chiral resolution techniques and modern, efficient asymmetric syntheses has made this valuable intermediate readily accessible. Its successful incorporation into a diverse range of therapeutic candidates, from anticancer to antimalarial agents, underscores its versatility and importance. As drug discovery continues to demand molecules with greater specificity and three-dimensional complexity, the strategic application of the (S)-piperidine-3-carboxamide scaffold will undoubtedly continue to fuel the development of next-generation medicines.

References

- A Technical Guide to the Stereoselective Synthesis of Piperidine-3-carbothioamide Enantiomers. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA3jLMApl4FtKpjGwIsRlqAcjA1VkMI7OfEfntKm7wYwV1MTRy6qAISS1yhD0ETsynT4cGGGRS-AWaUMp0foEf9u2ltMTgAZaVKEi-SfdW3zLVNP2a8uKdud_Nfe-ELRlgctZ9HsZFvbPlqQeEenuDS5XI6Tx3-Vg99iMD9_hlfje99djvQGDxVS7dS_xHyoMfcvCPyTxT8_mPI3Fk6Vi_XjAjCDRIBrSLbH6EMC4R1uC2wifW3GmgjAg=]

- Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMpXAQswXofbSRvezoRIjcgDTOM9lhjf6qkv6Czh_MkbUPfg3OxYUXoc8gwmdtCwsXOXV231X9FUcOiD25obzERT8a2po9piyKwFkqIoj6mJ8VfGCBxjWAZVNLfQDJL0YOH-Ryoc2RZppiniI=]

- CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. Google Patents. [URL: https://patents.google.

- Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvqBYH57dU0sXRSqhgbkbJGk5wvfMVrNhAUv37FTUd0z0voXZ3gWQdD8eenJZ-rSXi1UHeB90mr1qjIC4FCbrSM4qW0gnLOtEgkUsjeXFSvq2raDTr2EkQhCfivH8qER2c0mroof5V-JOUNbc=]

- Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c00862]

- EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives. Google Patents. [URL: https://patents.google.

- Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1LywVkUSaG9F5wRl3jyERCQ7Bqvnx6BTAVfKk-MFx40voV-4fqyfDfd7jbZSRqMt5l3Ay8H0k3Jd0SkQnxtK_-fsUPT6RT0GKBIsTdZXM2GyjlSa-vis88jFlDBejEnfL9Fk-mIkG_wPjQYLd4KgofD78RbExn8WF4k58juJRBt0=]

- EP3085700B1 - Novel piperidine carboxamide compound, preparation method, and usage thereof. Google Patents. [URL: https://patents.google.

- (S)-piperidine-3-carboxamide. Smolecule. [URL: https://smolecule.com/products/s-piperidine-3-carboxamide-cas-88495-55-0]

- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCUQE_Achakoib6nrVDRlIHTdL4urjXKQBN00vqZx4zp3BJVYMUicLZRPB9BPf4R1_XSY2KZE75LP6lCv08_lttC0rL-_uQqWBFSGTXegH1y7c5FiTOgRfR9PWAezj]

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [URL: http://or.niscpr.res.in/handle/123456789/64293]

- (S)-Piperidine-3-carboxaMide hydrochloride. Nine Chongqing Chemdad Co.,Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF_xvKcfCtsqkWnioFvh6wiIazVPmVuIan4McNcmdx016L1aKfyCRo8L--kLYS2U1obrxMrPZjAgynO0hga2pwEDpbPABU3u4E_VScqYtTG4hHUU8GY3rSkZJcJ6-hwyynBD1oZStWaHzNWHaiRMo=]

- DE3380875D1 - Piperidine-3-carboxylic acid derivatives, process for their preparation, and pharmaceutical compositions containing them. Google Patents. [URL: https://patents.google.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9098937/]

- Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10996841/]

- Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7837229/]

- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. [URL: https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0043-1764218]

Sources

- 1. Buy (S)-piperidine-3-carboxamide | 88495-55-0 [smolecule.com]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DE3380875D1 - Piperidine-3-carboxylic acid derivatives, process for their preparation, and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 5. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]

- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 11. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Piperidine-3-carboxamide hydrochloride mechanism of action

The (S)-piperidine-3-carboxamide scaffold is a validated and highly valuable pharmacophore, with its utility masterfully demonstrated in the PARP inhibitor Niraparib. The mechanism of action is a sophisticated, multi-faceted process that hinges on the principles of enzymatic inhibition, cytotoxic PARP trapping, and the strategic exploitation of synthetic lethality in cancers with deficient homologous recombination repair pathways. This dual action leads to an insurmountable burden of genomic damage in targeted cancer cells, triggering cell cycle arrest and apoptosis. The continued exploration of this and similar scaffolds holds significant promise for the future development of targeted cancer therapeutics. [23]

References

-

The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. (2018). Gynecologic Oncology. [Link]

-

Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. (2015). Journal of Medicinal Chemistry. [Link]

-

The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. (2012). Molecular BioSystems. [Link]

-

What is the mechanism of Niraparib Tosylate? (2024). Patsnap Synapse. [Link]

-

Niraparib: Mechanism of Action, Adverse Effects, and Contraindications. (n.d.). Urology Textbook. [Link]

-

Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. (2011). Annals of Oncology. [Link]

-

Drug-Driven Synthetic Lethality: Bypassing Tumor Cell Genetics with a Combination of AsiDNA and PARP Inhibitors. (2018). Clinical Cancer Research. [Link]

-

PARP inhibitors: Synthetic Lethality. (2016). theGIST. [Link]

-

Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. (2011). Semantic Scholar. [Link]

-

Niraparib converts the predominantly PARP1-dependent recruitment of... (n.d.). ResearchGate. [Link]

-

Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. (2020). Journal of Ovarian Research. [Link]

-

PARP inhibitors trap PARP2 and alter the mode of recruitment of PARP2 at DNA damage sites. (2022). Nucleic Acids Research. [Link]

-

Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. (2012). Cancer Research. [Link]

-

Catalytically inactive PARP2 can also be trapped by niraparib. (A)... (n.d.). ResearchGate. [Link]

-

An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. (2021). Oncology and Therapy. [Link]

-

Niraparib-induced STAT3 inhibition increases its antitumor effects. (2021). Journal of Clinical Investigation. [Link]

-

Recent advancements in PARP inhibitors-based targeted cancer therapy. (2020). Acta Pharmaceutica Sinica B. [Link]

-

Inhibitors of PARP: Number crunching and structure gazing. (2022). Proceedings of the National Academy of Sciences. [Link]

-

New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. (2015). Molecular Cancer Therapeutics. [Link]

-

Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. (2012). Cancer Research. [Link]

-

The PARP Inhibitors: Down But Not Out. (2012). OncLive. [Link]

-

PB1719: NIRAPARIB IN B-CELL LYMPHOID MALIGNANCIES: EXPLORING SYNTHETIC LETHALITY AS TARGET FOR THERAPY. (2023). HemaSphere. [Link]

-

PARP inhibitors: its role in treatment of cancer. (2013). Frontiers in Pharmacology. [Link]

-

Increased efficacy of PARP inhibitors against cisplatin-sensitive and -resistant ovarian cancer cells mediated via ATR and ATM inhibition. (2023). Journal of Experimental & Clinical Cancer Research. [Link]

-

How Do PARP Inhibitors Work In Cancer? (2016). Dana-Farber Cancer Institute. [Link]

-

Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). (n.d.). BPS Bioscience. [Link]

-

Niraparib induced cytotoxicity and growth inhibition in LSCC cells. a... (n.d.). ResearchGate. [Link]

-

PARP assay for inhibitors. (n.d.). BMG LABTECH. [Link]

-

Short-term starvation synergistically enhances cytotoxicity of Niraparib via Akt/mTOR signaling pathway in ovarian cancer therapy. (2022). Journal of Ovarian Research. [Link]

-

Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... (n.d.). ResearchGate. [Link]

-

Niraparib. (n.d.). PubChem. [Link]

-

Effect of the PARP inhibitor veliparib on germ cell tumor cell lines. (2022). Oncology Letters. [Link]

-

Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (2020). ACS Medicinal Chemistry Letters. [Link]

-

Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. (1987). Journal of Medicinal Chemistry. [Link]

-

Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (2024). Cell Chemical Biology. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

- 5. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. urology-textbook.com [urology-textbook.com]

- 7. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. the-gist.org [the-gist.org]

- 9. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. How Do PARP Inhibitors Work In Cancer? | Dana-Farber Cancer Institute [blog.dana-farber.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Short-term starvation synergistically enhances cytotoxicity of Niraparib via Akt/mTOR signaling pathway in ovarian cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PB1719: NIRAPARIB IN B-CELL LYMPHOID MALIGNANCIES: EXPLORING SYNTHETIC LETHALITY AS TARGET FOR THERAPY - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bmglabtech.com [bmglabtech.com]

- 18. bpsbioscience.com [bpsbioscience.com]

(S)-Piperidine-3-carboxamide Hydrochloride: A Technical Guide to a Key Chiral Building Block in Drug Discovery

Introduction: The Strategic Importance of Chiral Piperidines in Medicinal Chemistry

The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can effectively present pharmacophoric elements in precise spatial orientations, enhancing interactions with biological targets.[1] The introduction of chirality to the piperidine ring further expands its utility, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Among the vast landscape of chiral piperidines, (S)-Piperidine-3-carboxamide and its hydrochloride salt have emerged as particularly valuable building blocks in the synthesis of complex and biologically active molecules.[2][3]

This in-depth technical guide provides preliminary research findings on (S)-Piperidine-3-carboxamide hydrochloride, offering a comprehensive overview of its synthesis, characterization, and its pivotal role in the development of novel therapeutics. The content is structured to provide not only procedural details but also the underlying scientific rationale, empowering researchers, scientists, and drug development professionals to effectively utilize this key chiral intermediate.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses and for ensuring the quality and reproducibility of experimental results. While detailed experimental data for (S)-Piperidine-3-carboxamide hydrochloride is not extensively published, its properties can be reliably inferred from its chemical structure and data available for the closely related (3S)-piperidine-3-carboxylic acid hydrochloride.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃ClN₂O | [4] |

| Molecular Weight | 164.63 g/mol | [4] |

| CAS Number | 1026661-43-7 | [4] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | >250 °C (decomposes) for the related carboxylic acid[5] | [5] |

| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol) | General knowledge |

| Chirality | (S)-enantiomer | [2] |

Structural Elucidation and Quality Control: A Self-Validating Analytical Workflow

Ensuring the chemical identity, purity, and enantiomeric integrity of (S)-Piperidine-3-carboxamide hydrochloride is critical. A multi-pronged analytical approach, incorporating Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), provides a robust, self-validating system for quality control.

Experimental Protocol: NMR Spectroscopic Analysis

Objective: To confirm the structural integrity of (S)-Piperidine-3-carboxamide hydrochloride.

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

-

Dissolve approximately 10-15 mg of the sample in 0.7 mL of Deuterium Oxide (D₂O).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR (400 MHz, D₂O) - Predicted Chemical Shifts and Rationale:

-

δ 3.20-3.60 (m, 2H): Protons on the carbon adjacent to the nitrogen (C2-Hax, C6-Hax). These are expected to be in the most downfield region of the aliphatic protons due to the deshielding effect of the adjacent nitrogen atom.

-

δ 2.80-3.10 (m, 2H): Protons on the carbon adjacent to the nitrogen (C2-Heq, C6-Heq).

-

δ 2.50-2.70 (m, 1H): Proton on the carbon bearing the carboxamide group (C3-H). This proton is deshielded by the adjacent carbonyl group.

-

δ 1.60-2.10 (m, 4H): Protons on the C4 and C5 carbons of the piperidine ring.

¹³C NMR (100 MHz, D₂O) - Predicted Chemical Shifts and Rationale:

-

δ 175-180: Carbonyl carbon of the carboxamide group. This is the most downfield signal due to the strong deshielding effect of the double bond to oxygen.

-

δ 45-55: Carbons adjacent to the nitrogen atom (C2, C6).

-

δ 40-45: Carbon bearing the carboxamide group (C3).

-

δ 20-30: Carbons at positions 4 and 5 of the piperidine ring.

Causality Behind Experimental Choices:

-

Solvent: D₂O is chosen as the solvent due to the high polarity of the hydrochloride salt. The exchangeable N-H and amide protons will not be observed in D₂O.

-

Reference: The residual water peak in D₂O can be used as a reference.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

Objective: To determine the enantiomeric purity of (S)-Piperidine-3-carboxamide.

Rationale: As the biological activity of chiral molecules is often enantiomer-dependent, confirming the enantiomeric excess (e.e.) is crucial.[6] Direct analysis of the underivatized compound can be challenging due to its polarity and lack of a strong chromophore. Therefore, a pre-column derivatization step is often employed.[7]

Instrumentation: HPLC system with a UV detector and a chiral column.

Methodology:

-

Derivatization:

-

Dissolve a known amount of (S)-Piperidine-3-carboxamide hydrochloride in a suitable aprotic solvent (e.g., dichloromethane).

-

Add a base (e.g., triethylamine) to neutralize the hydrochloride and free the amine.

-

Add a chiral derivatizing agent with a strong chromophore (e.g., p-toluenesulfonyl chloride).[7]

-

Allow the reaction to proceed to completion.

-

Quench the reaction and extract the derivatized product.

-

-

HPLC Analysis:

-

Column: Chiralpak AD-H or a similar chiral stationary phase.[7]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or ethanol with a small percentage of a polar modifier like diethylamine).[7] The exact ratio should be optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV at a wavelength appropriate for the chromophore introduced during derivatization (e.g., 228 nm for a p-toluenesulfonyl derivative).[7]

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers.

-

Self-Validating System: The combination of NMR to confirm the structure and chiral HPLC to determine the enantiomeric purity provides a high degree of confidence in the quality of the material. Any significant deviation in the NMR spectrum would indicate a structural impurity, while the chiral HPLC will specifically address the presence of the unwanted enantiomer.

Synthesis of (S)-Piperidine-3-carboxamide Hydrochloride: Strategies and Rationale

The enantioselective synthesis of (S)-Piperidine-3-carboxamide hydrochloride is a key challenge. Several strategies can be envisioned, with the choice of route often depending on the desired scale, cost, and available starting materials.

Workflow for Enantioselective Synthesis:

Caption: Synthetic strategies for obtaining (S)-Piperidine-3-carboxamide hydrochloride.

Experimental Protocol: Synthesis via Chiral Resolution (Illustrative)

This protocol is based on the principle of chiral resolution, a robust and often scalable method for obtaining enantiomerically pure compounds.[8] A Chinese patent describes a process where a racemic mixture of 3-piperidine carboxamide hydrochloride is hydrolyzed in concentrated hydrochloric acid, which surprisingly also results in a chiral resolution, yielding (S)-nipecotic acid.[2][9] This suggests that the diastereomeric salts of the enantiomers of piperidine-3-carboxamide with chloride have different solubilities, allowing for a resolution. The following is a conceptual protocol for isolating the (S)-enantiomer.

Materials:

-

Racemic 3-piperidinecarboxamide hydrochloride

-

Concentrated Hydrochloric Acid

-

Ethanol

Procedure:

-

Dissolution and Partial Hydrolysis: In a reaction vessel, suspend racemic 3-piperidinecarboxamide hydrochloride in concentrated hydrochloric acid.[9] The ratio of substrate to acid should be carefully optimized.

-

Heating: Heat the mixture to a controlled temperature (e.g., 60-65 °C) and monitor the reaction by a suitable method (e.g., TLC or HPLC) to observe the partial hydrolysis and dissolution.[9]

-

Controlled Crystallization: Slowly cool the reaction mixture to allow for the selective crystallization of the less soluble diastereomeric salt, which is expected to be enriched in the (S)-enantiomer. The cooling rate and final temperature are critical parameters for achieving high enantiomeric excess.

-

Isolation: Isolate the precipitated solid by filtration.

-

Washing: Wash the solid with a cold solvent, such as ethanol, to remove residual soluble impurities and the other enantiomer.[9]

-

Drying: Dry the solid under vacuum to obtain (S)-Piperidine-3-carboxamide hydrochloride.

-

Analysis: Confirm the identity, purity, and enantiomeric excess of the product using the analytical methods described previously.

Causality Behind Experimental Choices:

-

Concentrated HCl: Acts as both a solvent and a resolving agent by forming diastereomeric salts with the enantiomers. The acidic conditions also facilitate some degree of hydrolysis, which appears to be integral to the resolution process described in the patent.[9]

-

Controlled Cooling: The differential solubility of the diastereomeric salts is temperature-dependent. Slow, controlled cooling allows for the selective crystallization of the desired enantiomer, maximizing the enantiomeric excess.

-

Ethanol Wash: Ethanol is a good solvent for the more soluble diastereomeric salt and impurities, while having lower solubility for the desired product, thus improving its purity.[9]

Biological Activity and Therapeutic Potential: A Gateway to Novel Therapeutics

While (S)-Piperidine-3-carboxamide hydrochloride itself is primarily utilized as a chiral building block, the biological activities of its derivatives are extensive and highlight the therapeutic potential unlocked by this scaffold. The (S)-configuration is often crucial for potent and selective interaction with biological targets.[6]

Signaling Pathways and Therapeutic Targets of Derivatives:

Caption: Therapeutic applications of derivatives of (S)-Piperidine-3-carboxamide.

1. Anti-cancer Applications: Inducing Senescence in Melanoma

Research has shown that derivatives of N-arylpiperidine-3-carboxamide can induce a senescence-like phenotype in human melanoma cells.[6] Cellular senescence is a state of irreversible cell cycle arrest, and its induction in cancer cells is a promising therapeutic strategy. In these studies, the (S)-enantiomer of the piperidine-3-carboxamide core was found to be significantly more potent than the (R)-enantiomer, highlighting the importance of the specific stereochemistry for biological activity.[6]

2. Anti-malarial Drug Discovery: Targeting the Proteasome

Piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, a key enzyme complex for parasite survival.[10] The species-selective inhibition of the parasite's proteasome over the human equivalent is a critical aspect of this therapeutic approach, and the piperidine-3-carboxamide scaffold plays a crucial role in achieving this selectivity.

3. Treatment of Osteoporosis: Cathepsin K Inhibition

Novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of Cathepsin K, a cysteine protease involved in bone resorption.[9] Inhibition of Cathepsin K is a validated therapeutic strategy for the treatment of osteoporosis. The development of potent and selective inhibitors based on the piperidine-3-carboxamide scaffold demonstrates the broad applicability of this building block in addressing diverse medical needs.

Intrinsic Biological Activity:

While the focus is on its derivatives, it is plausible that (S)-Piperidine-3-carboxamide hydrochloride may exhibit some weak intrinsic biological activity, potentially as a GABA-mimetic or an inhibitor of GABA uptake, given its structural similarity to nipecotic acid, a known GABA uptake inhibitor.[11][12] However, there is currently limited direct evidence to support this. Researchers should handle the compound with standard laboratory precautions, and further studies are warranted to explore its own biological profile.

Conclusion and Future Directions

(S)-Piperidine-3-carboxamide hydrochloride is a chiral building block of significant strategic importance in modern drug discovery. Its rigid, three-dimensional structure and the presence of a key chiral center make it an ideal starting point for the synthesis of a diverse range of biologically active molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and the therapeutic potential of its derivatives.

The development of more efficient and scalable enantioselective synthetic routes to (S)-Piperidine-3-carboxamide hydrochloride will further enhance its accessibility and utility. Furthermore, a deeper understanding of its own intrinsic biological activity could open up new avenues for its application. As the demand for novel, effective, and safe therapeutics continues to grow, the role of key chiral building blocks like (S)-Piperidine-3-carboxamide hydrochloride will undoubtedly become even more critical in the quest for new medicines.

References

- PubChem. (3S)-piperidine-3-carboxylic acid hydrochloride. National Center for Biotechnology Information.

- CN106831540B - A kind of preparation method of (S)-nipecotic acid - Google Patents. (n.d.).

- Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipo. (n.d.).

- Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC. (n.d.).

- Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC. (n.d.).

- CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids - Google Patents. (n.d.).

- Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed. (n.d.).

- Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a - Oxford Academic. (2021).

- (S)-Piperidine-3-carboxaMide hydrochloride Nine Chongqing Chemdad Co. ,Ltd. (n.d.).

- Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors - UniCA IRIS. (n.d.).

- (S)-piperidine-3-carboxamide | 88495-55-0 - Smolecule. (2023).

- WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents. (n.d.).

- Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column. (n.d.).

- Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed Central. (n.d.).

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025). European Journal of Medicinal Chemistry.

- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - Xingwei Li. (2023). Journal of the American Chemical Society.

- Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments | The Journal of Organic Chemistry - ACS Publications. (2022). The Journal of Organic Chemistry.

- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed. (n.d.).

- Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PubMed. (2021). ACS Medicinal Chemistry Letters.

- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.).

- Inhibition of GABA Uptake Potentiates the Conductance Increase Produced by GABA-mimetic Compounds on Single Neurones in Isolated Olfactory Cortex Slices of the Guinea-Pig - PubMed. (n.d.).

- (S)-(+)-3-Piperidinecarboxylic acid 97 59045-82-8 - Sigma-Aldrich. (n.d.).

- Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. (n.d.).

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (n.d.).

- Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. (2021). ACS Chemical Neuroscience.

- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC. (n.d.).

- Reducing the cytotoxicity of Piperidine-3-carbothioamide compounds - Benchchem. (2025).

- (PDF)

- Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams | Request PDF - ResearchGate. (2025).

- Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. (2023).

- Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF - ResearchGate. (2025).

- Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. (n.d.).

- Inhibition of GABA uptake potentiates the conductance increase produced by GABA-mimetic compounds on single neurones in isolated olfactory cortex slices of the guinea-pig - PMC. (n.d.).

- CN105924408A - Synthetic method of piperidine hydrochloride - Google Patents. (n.d.).

- Piperidine(110-89-4) 1H NMR spectrum - ChemicalBook. (n.d.).

Sources

- 1. EP1146029A1 - Method for optical resolution of piperidine carboxylic acid derivative - Google Patents [patents.google.com]

- 2. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 9. CN106831540B - A kind of preparation method of (S)-nipecotic acid - Google Patents [patents.google.com]

- 10. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of GABA uptake potentiates the conductance increase produced by GABA-mimetic compounds on single neurones in isolated olfactory cortex slices of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Modern Drug Discovery: A Technical Guide to (S)-Piperidine-3-carboxamide Hydrochloride

Introduction: In the landscape of modern pharmaceutical development, the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles has led scientists to explore a vast chemical space. Among the privileged scaffolds that have consistently demonstrated their value is the piperidine ring. This six-membered nitrogenous heterocycle is a ubiquitous feature in a multitude of approved drugs and natural products.[1][2][3] Its conformational flexibility and capacity for diverse substitutions make it an ideal building block for creating molecules that can precisely interact with biological targets.[3] This guide focuses on a particularly valuable derivative, (S)-Piperidine-3-carboxamide hydrochloride (CAS Number: 1026661-43-7), a chiral building block that has become indispensable in the synthesis of complex pharmaceutical agents.[4][5][6] We will delve into its chemical properties, synthesis, and critical applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this key intermediate.

Physicochemical and Structural Characteristics

(S)-Piperidine-3-carboxamide hydrochloride is the hydrochloride salt of the enantiomerically pure (S)-isomer of piperidine-3-carboxamide. The presence of the chiral center at the C3 position of the piperidine ring is crucial for its utility, as stereochemistry often dictates the biological activity and selectivity of a drug molecule.[2]

| Property | Value | Source |

| CAS Number | 1026661-43-7 | [4][5][6] |

| Molecular Formula | C₆H₁₃ClN₂O | [5][7] |

| Molecular Weight | 164.63 g/mol | [7][8] |

| Appearance | White to off-white solid | Inferred from general chemical properties |

| Purity | ≥97% | [8] |

| Storage | Sealed in dry, 2-8°C | [7] |

Table 1: Physicochemical Properties of (S)-Piperidine-3-carboxamide hydrochloride.

The free base, (S)-Piperidine-3-carboxamide, has a CAS number of 88495-55-0 and a molecular weight of 128.17 g/mol .[9] The hydrochloride salt form generally offers improved stability and solubility in aqueous media, which can be advantageous for certain synthetic applications and for handling and storage.

Synthesis and Chiral Resolution: A Strategic Approach

The synthesis of enantiomerically pure (S)-Piperidine-3-carboxamide hydrochloride is a critical process that underpins its use in pharmaceutical manufacturing. Several strategies can be employed, often starting from racemic mixtures or chiral precursors. A common and economically viable approach involves the synthesis of the racemic compound followed by chiral resolution.

A representative synthetic workflow can be visualized as follows:

Figure 1: A conceptual workflow for the synthesis of (S)-Piperidine-3-carboxamide hydrochloride via chiral resolution.

Experimental Protocol: Chiral Resolution and Synthesis from Racemic Piperidine-3-carboxamide Hydrochloride

This protocol is based on principles described in the chemical literature, particularly patent CN106831540A, which details a method for obtaining (S)-nipecotic acid through hydrolysis and chiral resolution of 3-piperidine carboxamide.[10]

Step 1: Hydrolysis and Chiral Resolution of Racemic 3-Piperidine Carboxamide Hydrochloride

-

Reaction Setup: In a suitable reaction vessel, charge racemic 3-piperidine carboxamide hydrochloride and concentrated hydrochloric acid.[10] The ratio of substrate to acid should be optimized based on laboratory scale.

-

Heating: Heat the mixture to a temperature of 60-65°C and maintain for approximately 3 hours, or until thin-layer chromatography (TLC) indicates the disappearance of the starting material.[10] This step facilitates the hydrolysis of the carboxamide to the corresponding carboxylic acid (nipecotic acid).

-

Crystallization and Isolation: Cool the reaction mixture to 15-20°C and stir for an extended period (e.g., 6 hours) to induce crystallization of the desired (S)-nipecotic acid hydrochloride, which preferentially precipitates.[10]

-

Filtration and Washing: Collect the solid product by suction filtration and wash with a suitable solvent, such as ethanol, to remove impurities.[10] The resulting solid is enantiomerically enriched (S)-nipecotic acid hydrochloride.

Step 2: Amidation to (S)-Piperidine-3-carboxamide

-

Activation of the Carboxylic Acid: The isolated (S)-nipecotic acid hydrochloride is converted to an activated form. This can be achieved using standard coupling reagents such as thionyl chloride to form the acid chloride, or carbodiimides (e.g., EDC.HCl) in the presence of an activating agent (e.g., HOBt).

-

Reaction with Ammonia: The activated carboxylic acid derivative is then reacted with a source of ammonia, such as aqueous ammonia or ammonia gas in an appropriate solvent, to form the primary amide.

-

Work-up and Isolation: After the reaction is complete, the product is isolated through extraction and purification, typically by crystallization or column chromatography, to yield (S)-piperidine-3-carboxamide.

Step 3: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified (S)-piperidine-3-carboxamide in a suitable organic solvent (e.g., isopropanol, diethyl ether).

-

Acidification: Add a solution of hydrochloric acid (e.g., HCl in isopropanol or gaseous HCl) to the dissolved amide.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane) to remove residual solvent, and dry under vacuum to obtain (S)-Piperidine-3-carboxamide hydrochloride.

Analytical Characterization

The identity and purity of (S)-Piperidine-3-carboxamide hydrochloride are confirmed using a variety of analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the piperidine ring protons and the amide protons. The chemical shifts and coupling constants will be characteristic of the stereochemistry and conformation of the molecule. |

| ¹³C NMR | Resonances for the five distinct carbon atoms of the piperidine ring and the carbonyl carbon of the amide group. |

| Mass Spectrometry | The molecular ion peak corresponding to the free base (C₆H₁₂N₂O) at m/z 128.17. |

| Chiral HPLC | A single peak confirming the enantiomeric purity of the (S)-isomer when compared to a racemic standard. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-N stretching. |

Applications in Drug Development: A Versatile Chiral Building Block

The true value of (S)-Piperidine-3-carboxamide hydrochloride lies in its role as a key intermediate in the synthesis of a wide range of pharmaceuticals.[13] Its chiral nature and functional handles (the secondary amine and the primary amide) allow for its incorporation into complex molecular architectures with high stereochemical control.

Figure 2: Key therapeutic areas where (S)-Piperidine-3-carboxamide hydrochloride serves as a crucial building block.

Notable Examples:

-

Oncology: Piperidine carboxamide derivatives have been investigated as potent anti-melanoma agents that induce a senescence-like phenotype in cancer cells. Furthermore, the piperidine scaffold is a common feature in many kinase inhibitors and other targeted cancer therapies.

-

Infectious Diseases: Research has identified piperidine carboxamides as potent and selective inhibitors of the Plasmodium falciparum proteasome, a promising target for new antimalarial drugs.[14]

-

Cardiovascular Disease: Derivatives of nipecotamide (piperidine-3-carboxamide) have been synthesized and evaluated as inhibitors of human platelet aggregation, highlighting their potential in the development of anti-thrombotic agents.[15]

-

Neurological Disorders: The parent compound of the carboxylic acid form, nipecotic acid, is a known inhibitor of γ-aminobutyric acid (GABA) uptake, making its derivatives, including the carboxamides, valuable for the development of treatments for neurological conditions such as epilepsy.

The versatility of (S)-Piperidine-3-carboxamide hydrochloride is further exemplified by its use in the synthesis of N-Boc-piperidine-3-carboxamide, a protected intermediate that allows for selective modification at the piperidine nitrogen.[16] This protected form is widely used in medicinal chemistry to build more complex molecules.[16]

Conclusion

(S)-Piperidine-3-carboxamide hydrochloride is more than just a chemical intermediate; it is a testament to the power of chiral synthesis and the strategic importance of well-designed building blocks in modern drug discovery. Its defined stereochemistry and versatile functional groups provide a reliable starting point for the creation of complex and potent pharmaceutical agents across a spectrum of therapeutic areas. As our understanding of disease biology deepens, the demand for such high-value, enantiomerically pure intermediates will undoubtedly continue to grow, solidifying the central role of (S)-Piperidine-3-carboxamide hydrochloride in the development of the medicines of tomorrow.

References

-

Chemdad. (S)-Piperidine-3-carboxaMide hydrochloride. Nine Chongqing Chemdad Co., Ltd. Available from: [Link]

-

PubChem. (3S)-piperidine-3-carboxylic acid hydrochloride. National Center for Biotechnology Information. Available from: [Link]

- Hande, S. M., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7890.

- Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of medicinal chemistry, 38(1), 180–188.

- CN106831540A. It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. Google Patents.

-

CP Lab Safety. (3S)-piperidine-3-carboxamide hydrochloride, min 97%, 1 gram. Available from: [Link]

- Kumar, A., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B(5), 518-524.

- Lücking, U. T., et al. (2020). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors. Bioorganic & medicinal chemistry, 28(22), 115764.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Available from: [Link]

- D’yakonov, V. A., et al. (2022).

- Jagtap, S. S., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6).

- Al-Amiery, A. A., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.

- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio-and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7946-7952.

- Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell chemical biology, 31(1), 101–114.e9.

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]

- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). SynOpen, 7(01), e1-e12.

- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (2024). Santa Cruz Biotechnology.

- CN106831540B. A kind of preparation method of (S)-nipecotic acid. Google Patents.

- Jones, S. P., et al. (2022). Piperidines ESI-revised3. The Royal Society of Chemistry.

-

ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Available from: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. nbinno.com [nbinno.com]

- 4. 1026661-43-7|(S)-Piperidine-3-carboxamide hydrochloride|BLD Pharm [bldpharm.com]

- 5. (S)-Piperidine-3-carboxaMide hydrochloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. labsolu.ca [labsolu.ca]

- 7. chemscene.com [chemscene.com]

- 8. calpaclab.com [calpaclab.com]

- 9. 88495-55-0|(S)-Piperidine-3-carboxamide|BLD Pharm [bldpharm.com]

- 10. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]

- 11. (S)-3-METHYL PIPERIDINE CARBOXYLATE HYDROCHLORIDE(164323-84-6) 1H NMR spectrum [chemicalbook.com]

- 12. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 13. Buy (S)-piperidine-3-carboxamide | 88495-55-0 [smolecule.com]

- 14. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to (S)-Piperidine-3-carboxamide Hydrochloride: A Chiral Scaffold for Advanced Drug Discovery

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast array of approved pharmaceutical agents. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for interacting with biological targets. When a chiral center is introduced, as in (S)-piperidine-3-carboxamide, the resulting enantiopure compound becomes a powerful tool for designing molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides a comprehensive technical overview of (S)-piperidine-3-carboxamide hydrochloride, a key building block for researchers and scientists in the field of drug development. We will delve into its fundamental properties, synthesis, characterization, and a practical application in solid-phase peptide synthesis, offering field-proven insights to facilitate its effective use in the laboratory.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in synthesis and drug design. (S)-Piperidine-3-carboxamide hydrochloride is a white to off-white solid that is typically soluble in water and polar organic solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃ClN₂O | , |

| Molecular Weight | 164.63 g/mol | , |

| CAS Number | 1026661-43-7 | , |

| Appearance | White to off-white solid | General chemical supplier information |

Characterization:

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the amide functional group (C=O stretch around 1650 cm⁻¹ and N-H stretch around 3300-3500 cm⁻¹), as well as C-H and N-H bending vibrations.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would show a parent ion corresponding to the free base [M+H]⁺ at approximately m/z 129.11.

Synthesis and Purification

The synthesis of (S)-piperidine-3-carboxamide hydrochloride typically starts from a readily available chiral precursor, such as (S)-nipecotic acid or a derivative thereof. A common synthetic strategy involves the protection of the piperidine nitrogen, followed by activation of the carboxylic acid and subsequent amidation.

A plausible synthetic route is outlined below. This approach begins with the commercially available (S)-piperidine-3-carboxylic acid. The piperidine nitrogen is first protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions. The protected carboxylic acid is then coupled with ammonia, often using a peptide coupling reagent, to form the amide. Finally, the Boc group is removed under acidic conditions, and the hydrochloride salt is formed.

Purification:

The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final product in high purity. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and the spectroscopic methods mentioned earlier.

Application in Solid-Phase Peptide Synthesis (SPPS)

(S)-Piperidine-3-carboxamide serves as a valuable building block in SPPS to introduce conformational constraints into peptides. This can lead to peptides with enhanced biological activity and stability. The following is a detailed protocol for the incorporation of this building block into a peptide chain using Fmoc-based chemistry.

Experimental Protocol: Incorporation of (S)-Piperidine-3-carboxamide into a Peptide Sequence

This protocol assumes the synthesis is being performed on a rink amide resin for a C-terminal amide peptide.

-

Resin Preparation:

-

Swell the rink amide resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.

-

Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

-

Activation and Coupling of the Preceding Amino Acid:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and a coupling agent such as HATU (2.9 equivalents) in DMF.

-

Add a base, typically diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-